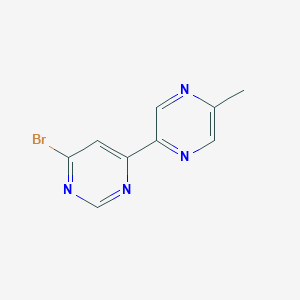

4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine

Description

Properties

IUPAC Name |

2-(6-bromopyrimidin-4-yl)-5-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN4/c1-6-3-12-8(4-11-6)7-2-9(10)14-5-13-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFHZJAWWYODDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyrimidine derivatives, which include 4-bromo-6-(5-methylpyrazin-2-yl)pyrimidine, have been associated with a wide range of pharmacological applications.

Mode of Action

It’s worth noting that pyrimidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes.

Biochemical Pathways

Pyrimidine derivatives are known to influence a variety of biochemical pathways, often resulting in downstream effects that contribute to their pharmacological activity.

Biochemical Analysis

Biochemical Properties

4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in DNA repair and replication, such as poly(ADP-ribose) polymerases (PARPs). The interaction with PARPs is particularly significant as it can influence the PARylation process, which is essential for DNA damage recognition and repair. Additionally, this compound can bind to various proteins, affecting their function and stability.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Furthermore, this compound can affect the expression of genes related to stress responses and metabolic processes, thereby altering cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For example, its interaction with PARPs can inhibit their activity, affecting the DNA repair process. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, this compound may degrade, leading to changes in its activity and effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing DNA repair and reducing oxidative stress. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in nucleotide metabolism, affecting the synthesis and degradation of nucleotides. Additionally, this compound can modulate the levels of metabolites involved in energy production and cellular signaling.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. For example, this compound can bind to transporters that facilitate its uptake into cells, as well as binding proteins that direct its distribution within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects. The localization of this compound can impact its activity and function, as it may interact with different biomolecules depending on its subcellular location.

Biological Activity

4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly as a glucokinase activator. This compound is being explored for its therapeutic implications in the management of type 2 diabetes mellitus and other metabolic disorders.

- Molecular Formula : C9H7BrN4

- Molecular Weight : 251.08 g/mol

- CAS Number : 2092720-95-9

This compound functions primarily as a partial activator of glucokinase , an enzyme crucial for glucose metabolism. Its design aims to enhance glucose control while minimizing the risk of hypoglycemia, a common side effect associated with full glucokinase activators.

Glucokinase Activation

Research indicates that this compound activates glucokinase, leading to improved insulin secretion and glucose homeostasis. The partial activation mechanism allows for a more controlled response in glucose levels, making it a promising candidate for diabetes treatment .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively stimulates glucokinase activity in pancreatic beta cells. This stimulation enhances insulin release in response to elevated glucose levels, suggesting its potential utility in therapeutic applications .

Herbicidal Properties

Interestingly, compounds within the same structural class have shown significant herbicidal activity. For instance, related pyrimidine derivatives have been noted for their ability to inhibit root growth in various plant species, indicating that structural modifications can lead to diverse biological activities.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

4-Bromo-6-(pyrimidin-2-yl)pyrimidine

- Structure : Replaces the 5-methylpyrazine group with a pyrimidin-2-yl substituent.

- Key Differences :

- Electronic Effects : Pyrimidine is less electron-deficient than pyrazine, reducing the compound’s susceptibility to nucleophilic aromatic substitution compared to 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine.

- Reactivity : Bromine at the 4-position remains a reactive site, but the absence of a methyl group on the pyrimidine substituent may reduce steric hindrance in coordination chemistry .

4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol

- Structure : Features a benzimidazole substituent and a methoxy group.

Positional Isomerism and Halogen Variations

4-[4-(5-Bromo-2-pyrimidinyl)-1-piperazinyl]-2-cyclopropyl-5-ethyl-6-methylpyrimidine

- Structure : Bromine at the 5-position of the pyrimidine ring, with additional cyclopropyl and ethyl groups.

- Key Differences: Reactivity: Bromine at the 5-position may alter regioselectivity in substitution reactions compared to the 4-bromo isomer.

4,6-Dichloro-5-methoxypyrimidine

- Structure : Chlorine substituents at 4 and 6 positions, with a methoxy group at 3.

- Key Differences :

Functional Group Modifications

5-Bromo-4-hydrazino-6-methylpyrimidine

- Structure: Hydrazino group at the 4-position and methyl at 4.

- Key Differences: Reactivity: The hydrazino group enables condensation reactions (e.g., hydrazone formation), offering pathways unavailable to the target compound. Biological Activity: Hydrazines are associated with antiviral and antitubercular activity, suggesting distinct mechanisms of action .

5-Bromo-2-(4-tert-butoxycarbonyl-piperazin-1-yl)pyrimidine

- Structure : Piperazinyl group at the 2-position, protected by a Boc group.

- Key Differences :

Heterocycle Replacements

5-Bromo-6-methylpyridin-3-amine

- Structure : Pyridine core instead of pyrimidine, with bromine and methyl groups.

- Key Differences :

- Aromaticity : Pyridine’s single nitrogen atom reduces electron deficiency, altering reactivity in aromatic substitution.

- Bioavailability : Pyridine derivatives often exhibit better membrane permeability than pyrimidines, influencing pharmacokinetics .

Preparation Methods

Synthesis of 5-Methylpyrazin-2-amine Intermediate

The 5-methylpyrazin-2-amine moiety is a crucial building block for the target compound. According to a Chinese patent (CN101857575A), 5-methylpyrazin-2-amine can be prepared industrially starting from 5-methyl-2-pyrazinecarboxylic acid through a sequence involving azidation and Curtius rearrangement steps. The process includes:

- Protection of the amino group as N-tertbutyloxycarbonyl derivative.

- Conversion of 5-methyl-2-pyrazinecarboxylic acid to the corresponding amine via Curtius rearrangement.

- Final deprotection to yield 5-methylpyrazin-2-amine.

This method is scalable but involves handling hazardous reagents (azides), making it less suitable for very large-scale production without stringent safety measures.

Preparation of 4-Bromo-6-chloropyrimidine Derivatives

The pyrimidine core bearing bromine and chlorine substituents is typically synthesized through multi-step reactions starting from bromophenyl precursors. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine, a closely related intermediate, has been prepared via:

- Esterification of p-bromophenylacetic acid to methyl p-bromophenylacetate.

- Subsequent malonate formation via reaction with sodium hydride and dimethyl carbonate.

- Cyclization and chlorination steps using phosphorus oxychloride to introduce the pyrimidine ring and chlorine substituents.

This sequence yields the dichloropyrimidine intermediate with overall yields around 52.8% to 85%, depending on optimization and scale.

Cross-Coupling Reaction to Form 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine

The key step to assemble the target compound involves a transition-metal-catalyzed cross-coupling reaction , typically a Suzuki–Miyaura coupling, between the halogenated pyrimidine and a boron-functionalized 5-methylpyrazinyl derivative.

- The 5-methylpyrazin-2-yl moiety is converted into a boronate ester (e.g., via bis(pinacolato)diboron and palladium catalysis).

- The 4-bromo-6-chloropyrimidine intermediate undergoes cross-coupling with the pyrazinyl boronate ester in the presence of palladium catalysts (e.g., Pd(PPh3)4), base (Cs2CO3), and appropriate solvents (dioxane/water mixtures) under inert atmosphere at elevated temperatures (80–120 °C).

- The reaction selectively couples the 6-position chlorine of the pyrimidine with the pyrazinyl boronate, preserving the bromine at the 4-position for further functionalization if needed.

Yields for such cross-coupling reactions typically range from 50% to 66%, depending on catalyst, ligand, base, and reaction conditions.

Summary of Preparation Steps and Typical Conditions

| Step | Reaction Type | Starting Materials | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Amination & Protection | 5-Methyl-2-pyrazinecarboxylic acid | Azidation, Curtius rearrangement, Boc protection | ~70-80 | Hazardous reagents, industrial scale |

| 2 | Esterification & Malonate formation | p-Bromophenylacetic acid | Methanol, NaH, dimethyl carbonate, THF | ~85 | Multi-step, optimized for yield |

| 3 | Cyclization & chlorination | Dimethyl 2-(4-bromophenyl) malonate | Phosphorus oxychloride, reflux | ~75 | Forms 4-bromo-6-chloropyrimidine |

| 4 | Suzuki–Miyaura Cross-Coupling | 4-Bromo-6-chloropyrimidine + pyrazinyl boronate ester | Pd catalyst, Cs2CO3, dioxane/H2O, 80-120 °C | 50-66 | Key step to form target compound |

Research Findings and Optimization Notes

- The use of Pd catalysts with appropriate ligands (e.g., X-Phos, S-Phos, or dppf) significantly improves coupling efficiency and selectivity.

- Pre-activation of methylpyrazinyl reagents as boronate esters is crucial for smooth coupling.

- Careful control of temperature and base loading reduces side reactions and improves yields.

- The bromine substituent at the 4-position remains intact during coupling at the 6-position chlorine, allowing further derivatization.

- Industrial methods prioritize safer azide handling and catalyst recycling to enhance scalability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine, and how can reaction conditions be optimized?

- Methodology :

- Bromination Strategies : Adapt bromination protocols from analogous pyrimidine derivatives. For example, N-bromosuccinimide (NBS) in dry dichloromethane at room temperature (2–3 hours) achieves regioselective bromination in similar systems .

- Purification : Use silica gel column chromatography with gradient elution (e.g., MeOH:CH₂Cl₂, 1:99 to 1:199) to isolate the product, as demonstrated in pyrrolo-pyrimidine synthesis .

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios of reagents (e.g., NaH as a base in DMF for methylation steps) .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Compare ¹H/¹³C NMR chemical shifts with computed spectra (e.g., δ 2.27 ppm for CH₃ groups in pyrimidine derivatives) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., observed vs. calculated mass error < 0.0004 Da) .

- Melting Point Analysis : Consistent melting points (e.g., 200–201°C in pyrrolo-pyrimidine analogs) indicate purity .

- Purity Validation : Use HPLC with UV detection (λ = 254 nm) to ensure >98% purity, referencing protocols for dihydropyrimidines .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during bromination or functionalization of the pyrimidine ring?

- Regioselective Bromination :

- Reagent Selection : NBS favors bromination at electron-rich positions, as seen in 4-chloro-5-methyl-pyrrolo-pyrimidine systems .

- Computational Predictions : Use DFT calculations to map electron density distributions and predict reactive sites .

- Case Study : In Method B (), NBS selectively brominates the pyrrolo-pyrimidine at position 7 (76% yield), avoiding competing sites .

Q. How can computational chemistry aid in predicting the reactivity or spectroscopic properties of this compound?

- Quantum Chemical Methods :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311G(d,p) level to predict NMR chemical shifts (e.g., pyrimidine C-H protons at δ 6.91–7.20 ppm) .

- Reactivity Indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites for further functionalization .

- Spectroscopic Validation : Compare computed IR/Raman spectra with experimental data to confirm vibrational modes .

Q. Are there crystallographic studies elucidating the molecular conformation or intermolecular interactions of this compound?

- X-Ray Crystallography :

- Protocol : Grow single crystals via slow evaporation (e.g., CH₃CN/EtOH mixtures) and solve structures using SHELX .

- Key Findings : In spiro-imidazo-pyridine analogs, intramolecular hydrogen bonds (N–H···O) stabilize conformation .

- Data Interpretation : Analyze torsion angles (e.g., C5–N3–C2–C3 = 178.3°) to assess planarity of the pyrimidine ring .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in spectroscopic data between synthesis batches?

- Troubleshooting Steps :

Purity Reassessment : Repeat HPLC analysis to rule out impurities .

Isotopic Peaks : Check HRMS for bromine isotope patterns (e.g., M⁺, M+2, M+4 peaks with intensity ratios 1:2:1) .

Solvent Artifacts : Confirm solvent-free NMR measurements (e.g., DMSO-d₆ residual peaks at δ 2.50 ppm) .

- Case Example : In Method A (), inconsistent ¹H NMR signals were resolved by repeating the reaction under anhydrous conditions .

Handling and Stability

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.